5-Nitro-2-(phenoxymethyl)benzoic acid physical and chemical properties
5-Nitro-2-(phenoxymethyl)benzoic acid physical and chemical properties
An in-depth technical analysis and laboratory guide designed for researchers, medicinal chemists, and drug development professionals.
Architectural Analysis of the Scaffold
As a Senior Application Scientist, I approach molecule design by dissecting its structural components to understand its behavior in biological and chemical systems. 5-Nitro-2-(phenoxymethyl)benzoic acid is a highly versatile, multi-functional aromatic scaffold. It consists of three distinct chemical domains attached to a central benzene ring:
-
The Carboxylic Acid (-COOH) at C1: Serves as the primary anchor for functionalization (e.g., amide coupling) and provides a strong hydrogen-bond donor/acceptor pair.
-
The Phenoxymethyl Ether (-CH2-O-Ph) at C2: Introduces significant lipophilicity and rotational freedom, allowing the molecule to adapt to hydrophobic binding pockets in target proteins.
-
The Nitro Group (-NO2) at C5: Acts as a strong electron-withdrawing group (EWG). It modulates the electron density of the aromatic ring, lowering the pKa of the carboxylic acid, and serves as a synthetic handle that can be reduced to an amine for further derivatization.
Understanding the interplay between these groups is critical for predicting the molecule's behavior in both synthetic workflows and biological assays.
Physicochemical Profiling
To effectively utilize this compound in drug development, we must first establish its physical and chemical parameters. The following table synthesizes the predicted and calculated quantitative data based on its structural topology and related nitrobenzoic acid derivatives [1].
| Property | Value | Causality / Chemical Significance |
| Molecular Formula | C14H11NO5 | Defines the fundamental stoichiometry and mass. |
| Molecular Weight | 273.24 g/mol | Falls well within Lipinski’s Rule of 5, making it an ideal fragment or starting material for oral drug candidates. |
| H-Bond Donors | 1 | The carboxylic acid -OH is the sole donor, crucial for specific receptor interactions. |
| H-Bond Acceptors | 5 | The nitro oxygens, ether oxygen, and carbonyl oxygen provide a rich network for target binding. |
| Predicted LogP | ~3.2 - 3.8 | The bulky phenoxymethyl group drives lipophilicity, ensuring high membrane permeability. |
| Predicted pKa | ~3.5 - 3.8 | The meta-positioned electron-withdrawing nitro group lowers the pKa relative to standard benzoic acid (4.2), ensuring the molecule is predominantly ionized at physiological pH (7.4). |
De Novo Synthesis Strategy & Methodologies
The synthesis of 5-nitro-2-(phenoxymethyl)benzoic acid requires a highly controlled, step-wise approach to prevent cross-reactivity between the functional groups. The optimal route begins with 2-methyl-5-nitrobenzoic acid and proceeds through esterification, benzylic bromination, Williamson ether synthesis, and final saponification.
Figure 1: Step-wise synthetic workflow for 5-nitro-2-(phenoxymethyl)benzoic acid.
Step-by-Step Self-Validating Protocol
The following protocol is engineered with built-in causality and self-validating checkpoints to ensure high fidelity at every stage.
Phase 1: Radical Benzylic Bromination Objective: Functionalize the ortho-methyl group to create an electrophilic center.
-
Charge a flame-dried round-bottom flask with methyl 2-methyl-5-nitrobenzoate (1.0 eq) and anhydrous carbon tetrachloride (CCl4) to achieve a 0.2 M concentration.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).
-
Causality: NBS provides a steady, low concentration of Br• radicals, strictly favoring benzylic substitution over aromatic ring bromination. AIBN serves as the thermal radical initiator, decomposing to yield nitrogen gas and driving the chain reaction [2].
-
-
Reflux the mixture under an inert argon atmosphere for 4-6 hours.
-
Self-Validation Checkpoint: The reaction is complete when the dense, heavy NBS powder at the bottom of the flask is entirely replaced by succinimide, which floats to the surface of the solvent.
-
Filter the succinimide byproduct and concentrate the filtrate in vacuo to yield methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1) [3].
Phase 2: Williamson Ether Synthesis Objective: Introduce the phenoxymethyl moiety via an SN2 displacement mechanism.
-
In a clean flask, dissolve phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 1.5 eq).
-
Causality: Phenol has a pKa of ~10. K2CO3 is a mild base perfectly calibrated to quantitatively deprotonate the phenol into a phenoxide ion without causing premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide "naked" and highly nucleophilic.
-
-
Add the crude methyl 2-(bromomethyl)-5-nitrobenzoate (1.0 eq) dropwise. Stir at 80 °C for 3 hours.
-
Self-Validation Checkpoint: Quench a 50 µL aliquot in water and extract with ethyl acetate. TLC (Hexane:EtOAc 8:2) should show the complete disappearance of the brominated intermediate and the emergence of a new, highly UV-active spot.
-
Pour the mixture into ice water to precipitate methyl 5-nitro-2-(phenoxymethyl)benzoate (CAS 129229-77-2) [3]. Filter and dry.
Phase 3: Saponification and Acidification Objective: Unmask the carboxylic acid to yield the final active compound.
-
Suspend the ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 2 hours.
-
Causality: LiOH provides a gentle source of hydroxide nucleophiles. The biphasic-like THF/water system is critical; it ensures both the highly organic ester and the inorganic base are solubilized in the same phase, facilitating smooth hydrolysis without cleaving the newly formed ether linkage.
-
-
Evaporate the THF under reduced pressure.
-
Self-Validation Checkpoint: The remaining aqueous layer must be completely clear. A clear solution confirms the quantitative formation of the water-soluble lithium carboxylate salt. Any turbidity indicates incomplete hydrolysis.
-
Acidify the aqueous phase with 1M HCl to pH 2. The sudden protonation forms the highly insoluble neutral 5-nitro-2-(phenoxymethyl)benzoic acid, which crashes out of solution as a precipitate.
-
Filter, wash with cold water, and dry under high vacuum.
Application in Medicinal Chemistry & Drug Design
In drug discovery, 5-nitro-2-(phenoxymethyl)benzoic acid is rarely the final drug; rather, it is a highly privileged intermediate. The structural topology allows medicinal chemists to build complex, multi-targeted therapeutics.
The most common downstream application involves the reduction of the nitro group to an aniline derivative, followed by amide coupling. This transforms the molecule into a bidentate binder: the phenoxymethyl group acts as a hydrophobic anchor, while the newly formed amide/carboxyl network engages in highly specific hydrogen bonding with the target protein's active site.
Figure 2: Logical progression from the core scaffold to a targeted drug candidate.
By utilizing mild reduction conditions (e.g., Palladium on Carbon with H2 gas), the nitro group is cleanly converted to an amine without cleaving the sensitive benzylic ether bond. The resulting 5-amino-2-(phenoxymethyl)benzoic acid can then be coupled with various pharmacophores using standard peptide coupling reagents (like HATU and DIPEA) to generate libraries of novel compounds for high-throughput screening.
Conclusion
5-Nitro-2-(phenoxymethyl)benzoic acid is a masterclass in functional group orchestration. By understanding the distinct electronic and steric properties of its nitro, carboxylic acid, and phenoxymethyl substituents, researchers can execute highly precise synthetic modifications. The self-validating protocols outlined above ensure that the integrity of the molecule is maintained throughout the synthetic lifecycle, ultimately providing a robust foundation for advanced drug discovery programs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid." PubChem. URL:[Link]
-
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons. URL:[Link]
-
LookChem Database. "Methyl 2-bromomethyl-5-nitrobenzoate (CAS 90725-68-1) - Properties and Downstream Products." LookChem. URL:[Link]
